1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Description

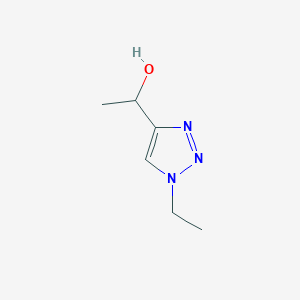

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a triazole derivative featuring an ethyl group at the 1-position of the triazole ring and a hydroxyl-containing ethyl chain at the 4-position. This compound belongs to a class of heterocyclic molecules widely studied for their versatility in medicinal chemistry, catalysis, and materials science. The hydroxyl group enhances solubility and hydrogen-bonding capacity, while the ethyl substituent modulates steric and electronic effects on the triazole core.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethyltriazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-9-4-6(5(2)10)7-8-9/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXDCTNWEYQHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be synthesized through a multi-step process involving the following key steps:

Formation of 1-ethyl-1H-1,2,3-triazole: This can be achieved through the cycloaddition reaction of ethyl azide with an alkyne, typically under copper-catalyzed conditions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

Hydroxylation: The resulting 1-ethyl-1H-1,2,3-triazole can then be subjected to hydroxylation using appropriate reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Hydrogen gas (H2) with palladium catalyst.

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has shown potential as a building block for pharmaceutical agents targeting specific enzymes or receptors. Its interaction with carbonic anhydrase-II has been particularly noteworthy:

- Mechanism of Action:

- Biological Activity:

Materials Science

In materials science, 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be used to modify polymers and enhance their properties:

- Polymer Incorporation:

- The compound can be integrated into polymer matrices to improve stability and reactivity, making it suitable for applications in coatings and adhesives.

Biological Studies

The compound serves as a valuable probe in biochemical assays:

- Enzyme Activity Studies:

Industrial Applications

In the industrial sector, this compound can function as an intermediate in the synthesis of agrochemicals and dyes. Its unique structure allows for diverse functionalization possibilities:

| Application Area | Description |

|---|---|

| Agrochemicals | Used as an intermediate in the synthesis of herbicides and pesticides. |

| Dyes | Acts as a precursor for dye production due to its reactive functional groups. |

Mechanism of Action

The mechanism by which 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations :

Substituent Effects :

- Alkyl vs. Aryl : Ethyl and methyl substituents (e.g., ) enhance hydrophobicity compared to aryl groups (e.g., 4-nitrophenyl in ), which introduce electron-withdrawing effects.

- Hydroxyl vs. Ketone : The hydroxyl group in 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol improves aqueous solubility, whereas ketone derivatives (e.g., ) are more reactive in condensation reactions.

Synthetic Yields :

- Oxime derivatives (e.g., ) achieve high yields (86%) via hydroxylamine hydrochloride reactions, suggesting efficient post-functionalization of triazole ketones.

Biological Activity :

- Triazole-oxime hybrids exhibit antifungal properties (e.g., compound 2h in with 89% yield and fungicidal activity), while azetidine-containing analogs () are explored for therapeutic applications.

Structural Characterization :

- Single-crystal X-ray diffraction and NMR are standard for confirming triazole regiochemistry and substituent orientation (e.g., ).

Physicochemical and Functional Comparisons

Solubility and Reactivity :

- Hydroxyl Group Impact: The ethanol moiety in 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol enhances polarity compared to methyl or phenyl analogs, making it suitable for aqueous-phase catalysis (e.g., water-soluble ligands in ).

- Electron-Withdrawing Groups : 4-Nitrophenyl substituents () reduce electron density on the triazole ring, altering reactivity in nucleophilic substitutions.

Thermal Stability :

- Melting points for triazole derivatives vary widely; for example, the oxime derivative in has a m.p. of 126–134°C, while fungicidal compounds () exhibit foamy solid states with broader melting ranges.

Biological Activity

1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a synthetic organic compound belonging to the triazole class, characterized by its unique structure that includes an ethyl group and a hydroxyl functional group. This compound has garnered attention due to its biological activity, particularly its interaction with enzymes such as carbonic anhydrase-II, which plays a crucial role in various physiological processes.

Chemical Structure and Properties

The chemical formula for 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is C6H12N4O, and it features a triazole ring which is known for its diverse biological activities. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.

Target Enzyme : The primary target of 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is the carbonic anhydrase-II enzyme . This enzyme catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons.

Mode of Action : The compound exhibits moderate inhibition of carbonic anhydrase-II by binding directly to the active site residues. This interaction disrupts the normal function of the enzyme, leading to alterations in bicarbonate levels and cellular pH balance.

Inhibition Studies

Research has demonstrated that 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol effectively inhibits carbonic anhydrase-II with moderate potency. The inhibition constant (IC50) values indicate that this compound can significantly affect enzyme activity at micromolar concentrations.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | Carbonic Anhydrase-II | Moderate |

Case Studies

In a study assessing various triazole derivatives for their biological activity, 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol was highlighted for its potential applications in medicinal chemistry. Its ability to inhibit carbonic anhydrase-II suggests possible therapeutic roles in conditions where modulation of bicarbonate levels is beneficial, such as in metabolic acidosis or certain types of cancer.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting various diseases. Its structural properties allow for modifications that can enhance selectivity and potency against specific biological targets.

Comparison with Similar Compounds

When compared to other triazole derivatives, such as:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | Methyl group instead of ethyl | Similar inhibition profile |

| 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-o | Propyl group instead of ethyl | Enhanced activity observed |

These comparisons reveal that structural modifications can significantly influence biological activity and binding affinity.

Q & A

Q. What are the optimal synthetic routes for 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol?

The compound is typically synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a "click chemistry" approach. Key steps include:

- Reacting an ethyl-substituted azide (e.g., 1-ethylazide) with a terminal alkyne bearing a hydroxyl-protected ethanol group.

- Deprotection of the hydroxyl group post-cyclization. Optimized conditions involve Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in polar solvents (e.g., DMF or ethanol) at 50–80°C, achieving yields >75% .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies the triazole ring (δ 7.5–8.0 ppm for triazole protons) and the ethanol moiety (δ 1.4 ppm for CH₃, δ 4.7 ppm for -OH, and δ 4.1–4.3 ppm for -CH₂-) .

- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3300 cm⁻¹) and triazole C=N stretching (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ~181 for C₆H₁₁N₃O) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be controlled during synthesis?

Regioselectivity (1,4- vs. 1,5-triazole) is dictated by the catalyst:

- Cu(I) catalysts exclusively yield 1,4-regioisomers due to coordination with alkynes.

- Ru-based catalysts (e.g., Cp*RuCl(PPh₃)₂) favor 1,5-regioisomers. For this compound, CuAAC ensures the 1,4-isomer, critical for consistent bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Target-Specific Assays : Use enzyme inhibition assays (e.g., cytochrome P450 for metabolic studies) to isolate mechanisms.

- Structural Analog Comparison : Compare with analogs (e.g., morpholinoethyl or bromophenyl triazoles) to identify substituent-driven activity variations .

Q. How does the hydroxyl group influence biological activity compared to other substituents?

The hydroxyl group enhances:

- Solubility : Improves aqueous solubility (logP ~0.5 vs. ~1.8 for methyl-substituted analogs), critical for in vitro assays.

- Hydrogen Bonding : Interacts with enzyme active sites (e.g., fungal lanosterol 14α-demethylase), increasing antifungal potency (MIC ~2 µg/mL vs. >10 µg/mL for non-hydroxyl analogs) .

Method Development & Optimization

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Screening : Ethanol/water mixtures reduce side reactions vs. DMF .

- Catalyst Loading : 5 mol% Cu(I) maximizes yield without Cu residue contamination.

- Temperature Control : Reflux (80°C) accelerates cyclization but requires inert atmospheres to prevent oxidation .

Q. What advanced analytical techniques validate synthetic intermediates?

- X-ray Crystallography : Resolves stereochemistry of intermediates (e.g., azide precursors) .

- HPLC-MS : Monitors reaction progress and detects byproducts (e.g., dimerization products) with <5% error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.